molecular formula C12H11NO3S B3136357 3-(Benzyloxy)isothiazole-5-carboxylic acid methyl ester CAS No. 415724-79-7

3-(Benzyloxy)isothiazole-5-carboxylic acid methyl ester

Cat. No. B3136357
CAS RN: 415724-79-7
M. Wt: 249.29 g/mol
InChI Key: RBHDFBWBQHTBCR-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)isothiazole-5-carboxylic acid methyl ester” is a chemical compound with the molecular formula C12H11NO3S . It is a derivative of isothiazole, a five-membered heterocyclic moiety . This compound is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of “3-(Benzyloxy)isothiazole-5-carboxylic acid methyl ester” can be achieved from Dimethyl maleate . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)isothiazole-5-carboxylic acid methyl ester” consists of a five-membered isothiazole ring with a benzyloxy group at the 3-position and a carboxylic acid methyl ester group at the 5-position .


Chemical Reactions Analysis

The chemical reactions involving “3-(Benzyloxy)isothiazole-5-carboxylic acid methyl ester” could include protodeboronation, a process that is not well developed for alkyl boronic esters . Additionally, esters are known to undergo hydrolysis, a process where the ester is split with water .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)isothiazole-5-carboxylic acid methyl ester” include a molecular weight of 249.29 g/mol. The compound appears as a solid .

Scientific Research Applications

Antitumor and Cytotoxic Activity:

Miscellaneous Applications

Beyond medicinal chemistry and organic synthesis, thiazoles find applications in other areas:

Neurotoxicity and Neurotransmitters:

Mechanism of Action

Target of Action

Methyl 3-phenylmethoxy-1,2-thiazole-5-carboxylate, also known as 3-(Benzyloxy)isothiazole-5-carboxylic acid methyl ester, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives interact with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems . .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce various molecular and cellular changes .

Action Environment

The action of Methyl 3-phenylmethoxy-1,2-thiazole-5-carboxylate can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in different solvents can affect their bioavailability and efficacy . .

properties

IUPAC Name

methyl 3-phenylmethoxy-1,2-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-15-12(14)10-7-11(13-17-10)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHDFBWBQHTBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NS1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)isothiazole-5-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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